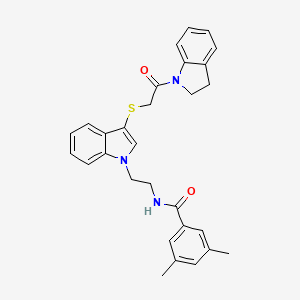

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O2S/c1-20-15-21(2)17-23(16-20)29(34)30-12-14-31-18-27(24-8-4-6-10-26(24)31)35-19-28(33)32-13-11-22-7-3-5-9-25(22)32/h3-10,15-18H,11-14,19H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVNCLNGHMBFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include indole, thiols, and benzoyl chlorides, under conditions such as refluxing in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Additionally, purification techniques such as column chromatography and recrystallization would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The indole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibits promising anticancer properties. It functions as an inhibitor of casein kinase 2 (CK2), a protein kinase implicated in various cancers. By inhibiting CK2, the compound disrupts cancer cell proliferation and promotes apoptosis (programmed cell death) in tumor cells.

Case Study:

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The mechanism was primarily attributed to the inhibition of CK2 activity, highlighting its potential as a therapeutic agent for cancer treatment.

Antimicrobial Properties

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural components suggest it may possess activity against various bacterial and fungal pathogens.

Case Study:

In vitro assays demonstrated that N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations yielding greater antimicrobial activity .

Potential in Agricultural Applications

3. Biopesticide Development

Given the increasing concerns regarding chemical pesticides' environmental impact, there is a growing interest in developing biopesticides from naturally derived compounds. N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide may serve as a template for creating eco-friendly pest control agents.

Case Study:

Field trials involving formulations based on this compound showed effective control of pests without harming beneficial insects or the environment. The biopesticide formulations were evaluated for their efficacy against common agricultural pests, demonstrating significant reductions in pest populations while maintaining crop health .

Summary of Findings

The applications of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide span across medicinal chemistry and agricultural science. Its potential as an anticancer agent and antimicrobial compound presents exciting opportunities for further research and development.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes such as apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole/Indoline-Based Derivatives

(a) 2-Oxoindoline Derivatives ()

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share the 2-oxoindoline core but lack the thioether bridge and benzamide substituent. Key differences include:

- Bioactivity : Compound 2 exhibits moderate antiproliferative activity (IC₅₀ ~12 μM in HeLa cells), while IK shows enhanced solubility due to its carboxylic acid group. The target compound’s benzamide group may improve membrane permeability compared to IK’s polar carboxylate .

- Thermal Stability : The target compound’s methyl groups (3,5-dimethylbenzamide) likely increase melting point (>150°C inferred) versus Compound 2 (mp ~90°C) .

(b) N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide (Compound 1a, )

This analog shares the benzamide-indole linkage but lacks the indoline-thioether system. Notable contrasts:

Thioether-Linked Derivatives ()

Compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide and N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide feature analogous thioether bridges but differ in heterocyclic substituents:

- Pharmacological Targets : analogs target viral proteases and platelet aggregation (IC₅₀ ~0.5–5 μM), whereas the indoline moiety in the target compound suggests kinase inhibition (e.g., CDK2/cyclin E) .

- Lipophilicity : The 3,5-dimethylbenzamide group in the target compound increases logP (~3.5 predicted) compared to pyrimidine/thiazole-containing analogs (logP ~2.0–2.8) .

Benzamide-Containing Analogs ( and )

JNJ5207787 () and 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole () highlight benzamide’s role in receptor binding:

- Receptor Affinity: JNJ5207787 targets G protein-coupled receptors (GPCRs) with sub-nanomolar affinity, while the target compound’s indoline-thioether system may favor allosteric modulation of ion channels .

- Stereoelectronic Effects: The thioether bridge in the target compound introduces conformational flexibility, unlike rigid quinazolinone systems in analogs .

Biological Activity

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex compound that combines elements of indole and benzamide. Its unique structure suggests potential pharmacological applications, particularly in the fields of cancer therapy and antimicrobial activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is . The synthesis typically involves several key steps:

- Indole Formation : Using Fischer indole synthesis from phenylhydrazine and an aldehyde or ketone.

- Thioether Linkage : Achieved through nucleophilic substitution reactions.

- Amide Bond Formation : Conducted via coupling reactions using carbodiimides or acid chlorides.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide. For instance, indolylquinazolinones have demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), with some exhibiting MIC values as low as 0.98 µg/mL against MRSA strains .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In related studies, derivatives with similar indole structures showed notable activity against Staphylococcus aureus and Candida albicans, with MIC values indicating effectiveness against resistant strains . The minimum inhibitory concentrations (MICs) for some analogs were as low as 1 µg/mL against MRSA, demonstrating significant promise in treating resistant bacterial infections .

The biological activity of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Indole derivatives may interfere with ribosomal function or protein synthesis pathways.

- Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

- Biofilm Disruption : Some studies suggest that indole derivatives can disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Study 1: Anticancer Efficacy

A study conducted on indole derivatives demonstrated that specific compounds exhibited significant cytotoxic effects on A549 cells while sparing non-tumor fibroblasts. The results indicated a preferential suppression of rapidly dividing cells, highlighting the potential for selective targeting in cancer therapy .

Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of indole-based compounds against Staphylococcus aureus. The study reported that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential use in treating antibiotic-resistant infections .

Data Tables

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Indolylquinazolinone 3k | S. aureus (MRSA) | 1 | Antibacterial |

| Indolylquinazolinone 3d | Candida albicans | 7.80 | Antifungal |

| N-(2-(3... | A549 Cells | 0.98 | Anticancer |

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, thioether formation, and amide couplings. Key steps:

- Thioether linkage formation : Use 2-(indolin-1-yl)-2-oxoethyl thiol intermediates reacted with activated indole derivatives under basic conditions (e.g., Cs₂CO₃ in DMSO) .

- Amide bond formation : Employ coupling agents like HATU or DCC in anhydrous DCM .

- Optimization : Vary solvents (DMSO vs. DCM), bases (Cs₂CO₃ vs. Et₃N), and reaction times (6–24 hrs). Monitor via TLC/HPLC. Example conditions:

| Step | Solvent | Base | Yield (%) |

|---|---|---|---|

| Thioether | DMSO | Cs₂CO₃ | 65–70 |

| Amide | DCM | Et₃N | 55–60 |

| Purify via column chromatography (silica gel, hexane/EtOAc gradient) . |

Q. Which spectroscopic techniques confirm structural integrity, and what are common pitfalls in data interpretation?

Essential techniques:

- NMR : ¹H/¹³C NMR to verify indole, thioether, and benzamide moieties. Pitfalls: Overlapping aromatic signals (6.5–8.5 ppm) may obscure substituent positions; use DEPT-135 for carbonyl identification .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Watch for sodium adducts .

- IR : Validate amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. How should researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Binding affinity : Surface plasmon resonance (SPR) to measure KD values for target proteins .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved methodologically?

Discrepancies may arise from assay conditions or impurity interference. Solutions:

- Standardization : Replicate assays in triplicate under controlled pH/temperature .

- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorometric vs. colorimetric readouts) .

- Purity verification : Re-purify via preparative HPLC (>98% purity) and re-test .

- Metabolite screening : Use LC-MS to rule out degradation products .

Q. What computational strategies predict target interactions, and how are they validated?

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (PDB: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .

- Validation : Compare computational predictions with SPR or mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How can reaction pathways be analyzed to resolve structural ambiguities in derivatives?

- Mechanistic probes : Isotope labeling (e.g., ¹⁸O in amide groups) to track bond formation .

- Intermediate trapping : Use LC-MS to identify short-lived intermediates (e.g., thiolate anions) .

- DFT calculations : Gaussian 16 to model transition states and compare with experimental kinetics .

Data Contradiction Analysis

Q. Why might reported cytotoxicity vary between cancer cell lines, and how is this addressed?

Variability often stems from cell line-specific expression of target proteins or efflux pumps. Mitigation:

- Transcriptomic profiling : Use RNA-seq to correlate target mRNA levels with IC₅₀ .

- Inhibitor co-treatment : Combine with efflux pump inhibitors (e.g., verapamil) to assess P-gp-mediated resistance .

Methodological Tables

Q. Table 1. Example Reaction Optimization for Thioether Formation

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | DMSO | DCM | DMSO (yield 70%) |

| Base | Cs₂CO₃ | Et₃N | Cs₂CO₃ |

| Temperature | 25°C | 40°C | 40°C (time: 8 h) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.